molecular formula C11H15Cl2N3O B2880649 2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride CAS No. 1353972-64-1

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride

Cat. No.: B2880649
CAS No.: 1353972-64-1
M. Wt: 276.16
InChI Key: BHWDMXGRQIXVOX-UHFFFAOYSA-N
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Description

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride is a chemical compound with the molecular formula C11H15Cl2N3O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride typically involves the reaction of 2-chloronicotinoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages, such as recrystallization or chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes involved in nicotinamide metabolism, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect cellular processes such as energy production and DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅ClN₃O
  • Molecular Weight : Approximately 276.16 g/mol
  • CAS Number : 1353956-66-7

The presence of the piperidine ring and the chlorinated nicotinamide moiety contributes to its unique biological properties.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli6.5 μg/mL
Candida albicans250 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism of action involves modulation of enzymes related to nicotinamide metabolism, influencing biochemical pathways such as energy production and DNA repair. The exact molecular targets are still under investigation, but preliminary data suggest interactions with key cellular processes.

Case Studies

  • Antimicrobial Activity : A study reported that derivatives of nicotinamide compounds, including this compound, exhibited potent activity against Mycobacterium tuberculosis thymidylate kinase, indicating potential for treating tuberculosis .
  • Cytotoxic Effects : In another investigation, compounds structurally related to this compound were tested against cancer cell lines (MCF-7 and HepG2). The results showed significant cytotoxicity with IC50 values ranging from 4.84 to 24.27 μM, suggesting a potential role in cancer therapy .

Safety Profile

Safety assessments in animal models have indicated that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg), making it a promising candidate for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityNotes
2-Chloro-N-(2-chlorophenyl)nicotinamideModerate antibacterialLacks piperidine ring
N-(2-bromophenyl)-2-chloronicotinamideAntifungalDifferent halogen substitution
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamideCNS-active propertiesExhibits different pharmacological profile

The presence of the piperidine ring in this compound is believed to enhance its biological activity compared to these similar compounds.

Properties

IUPAC Name

2-chloro-N-piperidin-3-ylpyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-2-6-14-10)11(16)15-8-3-1-5-13-7-8;/h2,4,6,8,13H,1,3,5,7H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWDMXGRQIXVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=C(N=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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